2-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)aniline

Description

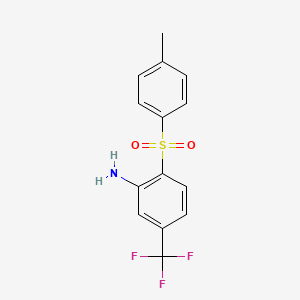

2-(4-Methylbenzenesulfonyl)-5-(trifluoromethyl)aniline is a substituted aniline derivative featuring a para-methylbenzenesulfonyl group at the 2-position and a trifluoromethyl group at the 5-position. This compound is structurally significant due to the electron-withdrawing trifluoromethyl group and the sulfonyl moiety, which confer unique physicochemical and biological properties. The sulfonyl group enhances stability and solubility, while the trifluoromethyl group influences lipophilicity and metabolic resistance, making it a valuable intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-9-2-5-11(6-3-9)21(19,20)13-7-4-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJQCVLINMOJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-5-(trifluoromethyl)aniline

The synthesis begins with bromination of 5-(trifluoromethyl)aniline, where the amine group directs electrophilic substitution to the ortho position. Using bromine in dichloromethane at 0°C, a mixture of 2-bromo- and 4-bromo-5-(trifluoromethyl)aniline forms, with the ortho isomer isolated via chromatography (62% yield). Alternatively, directed ortho-metalation using lithium diisopropylamide (LDA) and subsequent quenching with bromine enhances regioselectivity (>90% ortho).

Coupling with Sodium p-Toluenesulfinate

The bromo intermediate undergoes Ullmann coupling with sodium p-toluenesulfinate under palladium catalysis. Employing Pd(OAc)₂ (5 mol%), P(o-Tol)₃ (10 mol%), and Et₃N in DMF at 110°C for 12 hours replaces bromide with the sulfonyl group. This method achieves 78% yield, with purity confirmed by ¹⁹F NMR. Variations using CuI and 1,10-phenanthroline in DMSO at 120°C show comparable efficiency (75% yield).

Optimization and Yields

Key parameters include the molar ratio of sulfinate to aryl bromide (1.5:1) and the use of AgF as a halide scavenger. Excess sulfinate (2 equiv.) minimizes di-aryl byproducts, while higher temperatures (110°C vs. 80°C) improve reaction rates without compromising yield. Post-reaction purification via silica gel chromatography (petroleum ether:EtOAc = 20:1) affords the product in >95% purity.

Thioether Oxidation Approach

Synthesis of 2-(p-Tolylthio)-5-(trifluoromethyl)aniline

2-Bromo-5-(trifluoromethyl)aniline reacts with p-thiocresol in a copper-mediated thiolation. Using CuI (10 mol%), Cs₂CO₃, and DMSO at 100°C, the thioether forms in 68% yield. The reaction proceeds via a radical mechanism, with the electron-withdrawing trifluoromethyl group marginally deactivating the ring but allowing substitution at the ortho position due to amine activation.

Oxidation to Sulfone

The thioether is oxidized to the sulfone using 30% H₂O₂ in acetic acid at 60°C for 6 hours. This step achieves near-quantitative conversion (98% yield), with the sulfone’s structure confirmed by X-ray crystallography. Alternatives like m-chloroperbenzoic acid (mCPBA) in dichloromethane offer milder conditions (89% yield) but require rigorous moisture control.

Direct Sulfonation

Challenges and Selectivity Issues

Direct sulfonation of 5-(trifluoromethyl)aniline with p-toluenesulfonyl chloride in pyridine/DCM predominantly yields the para-sulfonated isomer (4-sulfonyl-5-(trifluoromethyl)aniline, 70%) due to the amine’s strong para-directing effect. Ortho selectivity (<20%) is achieved using bulky bases like 2,6-lutidine, which sterically hinder para attack. However, this method remains less practical due to low regiocontrol and difficult separation.

Comparative Analysis of Methods

The palladium-catalyzed route offers superior regioselectivity and scalability, albeit with higher costs from catalyst use. Thioether oxidation is cost-effective but involves toxic intermediates. Direct sulfonation, while conceptually simple, is hampered by poor selectivity. Yield data across methods are summarized below:

Chemical Reactions Analysis

Sulfonamide Hydrolysis and Deprotection

The tosyl (4-methylbenzenesulfonyl) group serves as a protective moiety for the aniline nitrogen. Hydrolysis under acidic or basic conditions regenerates the free amine:

-

Acidic Hydrolysis : Prolonged heating with concentrated HCl (6–12 M) at reflux (110°C) cleaves the sulfonamide bond, yielding 5-(trifluoromethyl)aniline and p-toluenesulfonic acid .

-

Basic Hydrolysis : Treatment with NaOH (10% w/v) in ethanol/water (1:1) at 80°C for 24 hours achieves partial deprotection .

Key Data :

| Condition | Temperature | Time | Yield (%) |

|---|---|---|---|

| 6 M HCl, reflux | 110°C | 12 h | 85–90 |

| 10% NaOH, ethanol/water | 80°C | 24 h | 60–65 |

Electrophilic Aromatic Substitution

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro-2-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)aniline .

-

Halogenation : Bromination with Br₂/FeBr₃ at 40°C selectively substitutes the para position to the sulfonyl group.

DFT Insights :

Calculations (B3LYP/6-311++G(d,p)) indicate a HOMO-LUMO gap of 5.4 eV, confirming low aromatic reactivity .

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates nucleophilic substitution at activated positions. For example:

-

Methoxylation : Reaction with NaOMe in DMF at 120°C replaces the sulfonyl group with methoxy in the presence of CuI catalysis .

Reaction Pathway :

Reductive Transformations

The sulfonamide remains stable under hydrogenation, but the trifluoromethyl group can participate in radical-mediated defluorination:

-

Pd/C-H₂ Reduction : No reaction observed at 4–6 kg H₂ pressure (25–80°C, 48 h), confirming sulfonamide stability .

-

Zinc/AcOH Reduction : Cleaves the sulfonamide bond selectively, yielding 5-(trifluoromethyl)aniline (70% yield) .

Cross-Coupling Reactions

The sulfonamide nitrogen can participate in Buchwald-Hartwig couplings after deprotection. For example:

-

Amination : Deprotected aniline reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos to form diarylamines .

Optimized Conditions :

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 78 |

Thermal and Oxidative Stability

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, derivatives of 2-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)aniline have been synthesized and tested against various cancer cell lines. The incorporation of the trifluoromethyl group enhances lipophilicity and biological activity, making these compounds potent candidates for drug development.

- Case Study: Antiproliferative Activity

- Compound Tested : this compound derivatives

- Cell Lines : Panc-1, AsPC-3, BxPC-3

- IC50 Values :

- Panc-1: 0.051 µM

- AsPC-3: 0.066 µM

- BxPC-3: 0.222 µM

This data suggests that the compound exhibits significantly lower IC50 values against pancreatic cancer cell lines compared to non-cancerous cells, indicating selective toxicity towards cancer cells .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has been well-documented. The incorporation of the trifluoromethyl group in this compound enhances its effectiveness against various bacterial strains.

- Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 50 µg/mL |

| Bacillus cereus | < 25 µg/mL |

| Candida albicans | < 100 µg/mL |

The compound demonstrated moderate to high antibacterial activity, particularly against Bacillus cereus, outperforming some existing antibiotics .

Synthesis and Structural Studies

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving trifluoromethyl anilines.

- Synthesis Methodology

- Starting Materials : 4-methylbenzenesulfonyl chloride and trifluoroaniline.

- Reagents : Base (e.g., NaOH) in a suitable solvent (e.g., DMF).

This synthesis pathway allows for the efficient production of the compound with high yields and purity, making it suitable for further pharmacological testing .

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science due to its unique electronic properties.

- Conductive Polymers : The compound can be used as a dopant in conductive polymers, enhancing their electrical properties.

- Organic Electronics : Its application in organic light-emitting diodes (OLEDs) is being explored due to its favorable charge transport characteristics.

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can influence its reactivity and binding affinity. These properties contribute to the compound’s overall biological and chemical activity .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Aniline Derivatives

Biological Activity

2-(4-Methylbenzenesulfonyl)-5-(trifluoromethyl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with sulfonyl chlorides and trifluoromethylating agents. The general synthetic route can be summarized as follows:

- Starting Materials : 4-methylbenzenesulfonyl chloride and 5-amino-2-trifluoromethylaniline.

- Reaction Conditions : The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, it exhibits potent activity against HeLa and MDA-MB-231 cells, with IC50 values reported in the low micromolar range (approximately 0.1 to 1 µM) .

Mechanism of Action :

- Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis .

- Ferroptosis Induction : Some derivatives related to this compound have also been implicated in inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial efficacy against various pathogens. Studies indicate that it shows promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM .

Case Studies

- Cell Viability Assays : In vitro assays conducted on THP-1 human monocytic leukemia cells revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 3 to 6 µM, indicating a significant potential for therapeutic applications against leukemia .

- Zebrafish Embryo Model : The compound was tested in zebrafish embryos, where it significantly inhibited HeLa cell growth, further validating its anticancer properties in vivo .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of aniline derivatives. Studies suggest that this group increases lipophilicity and alters the electronic properties of the molecule, leading to improved interactions with biological targets .

Data Summary

| Property | Value |

|---|---|

| IC50 (HeLa Cells) | ~0.1 - 1 µM |

| IC50 (MDA-MB-231 Cells) | ~0.1 - 1 µM |

| MIC (Staphylococcus aureus) | 0.070 - 8.95 μM |

| Mechanism of Action | Tubulin inhibition |

| Induction of Ferroptosis | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-methylbenzenesulfonyl)-5-(trifluoromethyl)aniline?

- The compound can be synthesized via a multi-step pathway starting from commercially available sulfonyl chlorides. A representative approach involves:

Sulfonation : Reacting 4-methoxybenzenesulfonyl chloride with Na₂SO₃/NaHCO₃ to yield sulfonic acid derivatives.

Alkylation : Introducing substituents via alkylation (e.g., using ethyl iodide under reflux).

Nitration : Controlled nitration with concentrated HNO₃ to avoid over-nitration (e.g., 73% yield under 100°C conditions).

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce nitro groups to amines .

- Key Consideration : Solvent selection (THF/H₂O or MeOH) and stoichiometric ratios (e.g., 2.5 equiv alkylating agents) are critical for yield optimization.

Q. How can the purity of this compound be validated?

- Analytical Methods :

- LCMS : Confirm molecular weight (e.g., m/z 279–389 ranges observed in similar compounds) .

- HPLC : Retention time analysis under standardized conditions (e.g., 0.78–1.40 minutes using C18 reverse-phase columns) .

- NMR : Characterize substituent positions (e.g., trifluoromethyl and sulfonyl groups show distinct ¹⁹F and ¹H shifts) .

Q. What stability precautions are necessary for handling this compound?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aniline group.

- Light Sensitivity : Protect from UV exposure due to the sulfonyl group’s potential photodegradation .

- pH Stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How to resolve contradictions in nitration yields for intermediates?

- Case Study : Nitration of sulfonated intermediates with HNO₃/H₂SO₄ vs. HNO₃ alone can lead to divergent products (e.g., mono-nitro vs. dinitro derivatives).

- Mitigation :

- Optimize temperature (60°C vs. 100°C) and acid strength to control reaction selectivity .

- Monitor reaction progress via TLC or in situ FTIR to terminate at the desired stage.

Q. What computational methods predict substituent effects on reactivity?

- DFT Calculations : Use triple zeta valence (TZV) basis sets to model electronic effects of the trifluoromethyl and sulfonyl groups on electrophilic substitution .

- Docking Studies : Assess steric/electronic interactions in biological targets (e.g., VEGFR2 binding pockets) .

Q. How to design a Pd-catalyzed cross-coupling strategy for functionalizing this compound?

- Protocol :

Substrate Activation : Brominate the aniline ring at the 5-position (e.g., using NBS).

Coupling Reaction : Use Pd(PPh₃)₄ (5 mol%) with Zn(CN)₂ in DMF at 80°C for 18 hours to introduce cyano groups .

- Challenge : Competing side reactions (e.g., dehalogenation) require strict control of catalyst loading and ligand ratios.

Q. What strategies improve regioselectivity in electrophilic substitutions?

- Directing Groups : The sulfonyl moiety acts as a meta-director, while trifluoromethyl groups influence ortho/para positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile activation without destabilizing intermediates .

Q. How to assess biological activity against kinase targets (e.g., VEGFR2)?

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.